molecular formula C21H15NO4S2 B2519843 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate CAS No. 896305-32-1

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Cat. No.: B2519843
CAS No.: 896305-32-1
M. Wt: 409.47
InChI Key: VYLBLIJNGXMHBO-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran-3-yl core substituted with a (4-methylthiazol-2-yl)thio methyl group at position 6 and a 2-naphthoate ester at position 2. Its molecular formula is C₁₇H₁₁BrClNO₄S₂ with a molecular weight of 472.8 g/mol .

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S2/c1-13-11-27-21(22-13)28-12-17-9-18(23)19(10-25-17)26-20(24)16-7-6-14-4-2-3-5-15(14)8-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLBLIJNGXMHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary components:

  • 4-Oxo-4H-pyran-3-yl core : Synthesized via cyclization of diketone precursors or functionalization of preformed pyranones.
  • (4-Methylthiazol-2-yl)thio)methyl side chain : Introduced through nucleophilic substitution or thiol-ene coupling.
  • 2-Naphthoate ester : Formed via esterification of the pyranone hydroxyl group with 2-naphthoyl chloride or acid coupling reagents.

Key intermediates include:

  • 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol (for thioether formation).
  • 4-Methylthiazole-2-thiol (thiol donor).
  • 2-Naphthoic acid (ester precursor).

Synthesis of the Pyranone Core

Cyclization of 1,5-Diketones

The pyranone ring is commonly synthesized via acid-catalyzed cyclization of 1,5-diketones. For example, heating ethyl acetoacetate with malonaldehyde in acetic acid yields 4-oxo-4H-pyran-3-carboxylate derivatives. Modifications at the 6-position require bromination or hydroxymethylation.

Representative Protocol:
  • Reagents : Ethyl acetoacetate (1.0 eq), malonaldehyde bis(dimethyl acetal) (1.2 eq), glacial acetic acid.
  • Conditions : Reflux at 120°C for 6 hours.
  • Yield : 65–70% after recrystallization.

Installation of the Thioether Moiety

Bromomethyl Intermediate Preparation

6-Hydroxymethyl-4-oxo-4H-pyran-3-ol is brominated using PBr₃ or N-bromosuccinimide (NBS).

Example:
  • Reagents : 6-Hydroxymethyl-4-oxo-4H-pyran-3-ol (1.0 eq), PBr₃ (1.5 eq), dry dichloromethane.
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 85%.

Thiol Coupling with 4-Methylthiazole-2-thiol

The bromomethyl intermediate reacts with 4-methylthiazole-2-thiol under basic conditions.

Optimized Procedure:
Step Reagents/Conditions Yield
Thioether formation 4-Methylthiazole-2-thiol (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h 78%

Esterification with 2-Naphthoic Acid

Carbodiimide-Mediated Coupling

A standard method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

Protocol:
  • Reagents : 6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (1.0 eq), 2-naphthoic acid (1.5 eq), DCC (1.5 eq), DMAP (0.1 eq), dry THF.
  • Conditions : Stir at room temperature for 24 hours.
  • Workup : Filter precipitate, concentrate, purify via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 62%.

HATU-Based Coupling

For higher efficiency, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used with DIEA (N,N-Diisopropylethylamine).

Data Table: Comparative Esterification Methods
Method Reagents Time (h) Yield (%) Purity (%)
DCC/DMAP DCC, DMAP, THF 24 62 95
HATU/DIEA HATU, DIEA, DMF 12 75 98

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, pyranone C5-H), 7.92–7.26 (m, 7H, naphthyl), 4.52 (s, 2H, SCH₂), 2.48 (s, 3H, thiazole-CH₃).
  • LC-MS (ESI+) : m/z 477.1 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Storage : Stable at −20°C under argon for 6 months.

Challenges and Optimization Strategies

Side Reactions

  • Thioether Oxidation : Mitigated by conducting reactions under nitrogen.
  • Ester Hydrolysis : Avoid aqueous workup; use anhydrous solvents.

Scalability

  • Kilogram-Scale Synthesis : Reported in Patent WO2015140133A1 using flow chemistry for thioether coupling.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyranone ring can produce alcohol derivatives.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyranone ring and naphthoate group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (Target) C₁₇H₁₁BrClNO₄S₂ 472.8 4-Methylthiazole-thiomethyl, 2-naphthoate 896304-45-3
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate C₂₂H₁₇N₃O₆S₃ 515.6 Thiadiazole-thiomethyl (with thiophene amide), phenoxypropanoate 896017-15-5
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate C₂₃H₁₈N₂O₄S 418.5 4,6-Dimethylpyrimidine-thiomethyl, 2-naphthoate N/A

Key Observations :

  • The target compound and its analogs share a common 4-oxo-pyran scaffold but differ in substituents: The thiazole-thiomethyl group in the target compound is replaced with thiadiazole or pyrimidine-thiomethyl groups in analogs . The ester moiety varies between 2-naphthoate and phenoxypropanoate, impacting lipophilicity and steric bulk .
  • Molecular weights range from 418.5 to 515.6 g/mol , reflecting differences in substituent complexity.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility : Thiadiazole- and pyrimidine-containing analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their heterocyclic sulfur and nitrogen atoms .
  • Thermal stability: Analogous pyranone derivatives with aromatic esters (e.g., 2-naphthoate) show higher melting points (>200°C) compared to aliphatic esters .
  • Spectroscopic data: IR: Strong absorption bands at 2215–2218 cm⁻¹ (C≡N) and 1750–1710 cm⁻¹ (C=O) are common in related compounds . NMR: Pyranone protons resonate at δ 6.5–7.5 ppm, while thiazole/pyrimidine protons appear at δ 2.1–4.3 ppm .

Biological Activity

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex organic molecule that combines various heterocyclic structures, notably thiazole and pyran, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is C23H17NO4SC_{23}H_{17}NO_4S with a molecular weight of approximately 435.51 g/mol. The structure features a thiazole moiety that is crucial for its biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth.
  • Antioxidant Activity : Compounds containing pyran and thiazole structures often show antioxidant capabilities, which can protect cells from oxidative stress.
  • Cytotoxicity : Studies have indicated potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms through which 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases and kinases, which are involved in cell signaling and proliferation pathways.
  • Modulation of Neurotransmitter Levels : By inhibiting acetylcholinesterase (AChE), it can increase the levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate:

  • Antimicrobial Evaluation : A study demonstrated that thiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against a broad range of pathogens.
  • Cytotoxicity Against Cancer Cells : Research indicated that derivatives containing both thiazole and pyran structures exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, revealing potential interactions with AChE and other relevant enzymes involved in disease pathology .

Data Tables

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AntioxidantSignificant radical scavenging activity
CytotoxicityIC50 values indicating effectiveness against cancer cells
AChE InhibitionPotential therapeutic effects in neurodegenerative diseases

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